molecular formula C8H10O4S B8569181 [4-(hydroxymethyl)phenyl] methanesulfonate

[4-(hydroxymethyl)phenyl] methanesulfonate

Cat. No. B8569181
M. Wt: 202.23 g/mol
InChI Key: UBMSAQVVSWBYQT-UHFFFAOYSA-N
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Patent
US09181181B2

Procedure details

Under nitrogen atmosphere 4-methanesulfonyloxy-benzoic acid methyl ester (2.3 g, 10 mmol) was dissolved in dry THF (50 mL) and LiAlH4 (0.28 g, 10 mmol) was added at 0° C. After the addition was completed the ice bath was removed and stirring was continued at r.t. for 2 h. The mixture was cooled down to 0° C. again and excess LiAlH4 was hydrolyzed by the addition of MeOH, H2O and aq. HCl (2N). After extracting DCM the combined organic layers were dried (MgSO4) and evaporated under reduced pressure to afford the crude but mainly pure product as an oil which was used in the next step without further purification (1.95 g, 96.4%). 1H NMR (400 MHz, CDCl3): δ 7.35-7.37 (d, 2H), 7.21-7.23 (d, 2H), 4.65 (s, 2H), 3.09 (s, 3H).
Name
4-methanesulfonyloxy-benzoic acid methyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:8][CH:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-methanesulfonyloxy-benzoic acid methyl ester
Quantity
2.3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OS(=O)(=O)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
excess LiAlH4 was hydrolyzed by the addition of MeOH, H2O and aq. HCl (2N)
EXTRACTION
Type
EXTRACTION
Details
After extracting DCM the combined organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude but mainly pure product as an oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification (1.95 g, 96.4%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC1=CC=C(C=C1)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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